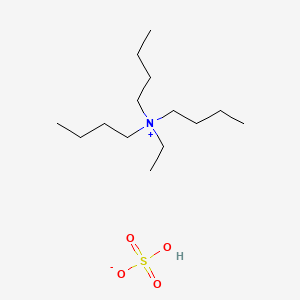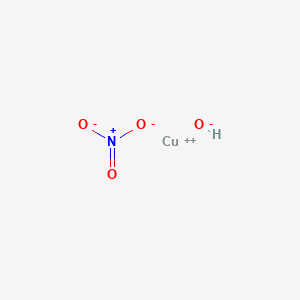
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is an organic compound that belongs to the class of ureas. Ureas are known for their wide range of applications in agriculture, medicine, and industrial chemistry. This compound, in particular, may have unique properties due to the presence of the chloroethyl and thenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea typically involves the reaction of 2-chloroethylamine with alpha-methyl-3-thenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: May be studied for its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Could be explored for its therapeutic potential, particularly in drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea would depend on its specific interactions with molecular targets. For example, if it has biological activity, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloroethyl group could be involved in alkylation reactions, which are known to affect DNA and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloroethyl)-3-(3-thenyl)urea: Lacks the alpha-methyl group, which may affect its reactivity and properties.
1-(2-Bromoethyl)-3-(alpha-methyl-3-thenyl)urea: Similar structure but with a bromoethyl group instead of chloroethyl, which may influence its chemical behavior.
1-(2-Chloroethyl)-3-(alpha-methyl-2-thenyl)urea: Variation in the position of the thenyl group, potentially altering its properties.
Uniqueness
1-(2-Chloroethyl)-3-(alpha-methyl-3-thenyl)urea is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
| 102433-60-3 | |
Formule moléculaire |
C9H13ClN2OS |
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(1-thiophen-3-ylethyl)urea |
InChI |
InChI=1S/C9H13ClN2OS/c1-7(8-2-5-14-6-8)12-9(13)11-4-3-10/h2,5-7H,3-4H2,1H3,(H2,11,12,13) |
Clé InChI |
PJGQEELZELMSLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC=C1)NC(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




